2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid; hydrochloride, commonly referred to as a derivative of phenylalanine, is a synthesized amino acid with specific biochemical properties. This compound is categorized under amino acids and derivatives, particularly focusing on its role as a building block in protein synthesis and its potential therapeutic applications.
This compound can be sourced from various chemical suppliers that specialize in fine chemicals and pharmaceutical-grade compounds. Its production typically involves synthetic pathways that leverage established organic chemistry techniques.
The compound is classified as:
The synthesis of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid; hydrochloride generally involves several steps, including:
The molecular structure of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid; hydrochloride can be represented by its chemical formula . The compound features:
NC(C(C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)Cl
The compound can participate in various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) that enhance the reaction rates and yields.
The mechanism of action of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid; hydrochloride primarily revolves around its role as an amino acid in biological systems:
Studies indicate that modifications in the structure can significantly affect its binding affinity and efficacy in enzymatic reactions.
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2